3-((2,4-Dimethylphenyl)methyl)-2(1H-indol-3-yl)-4-thiazolidinone
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Overview
Description
3-[(2,4-dimethylphenyl)methyl]-2-(1H-indol-3-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that combines the structural features of indole, thiazolidinone, and dimethylphenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dimethylphenyl)methyl]-2-(1H-indol-3-yl)-1,3-thiazolidin-4-one typically involves the reaction of 2,4-dimethylbenzyl chloride with 1H-indole-3-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thiazolidinone ring, potentially converting it to a thiazolidine ring.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the thiazolidinone ring.
Substitution: Functionalized aromatic rings with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-[(2,4-dimethylphenyl)methyl]-2-(1H-indol-3-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The thiazolidinone ring may also contribute to the compound’s biological activity by interacting with different cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-1,3-thiazolidin-4-one: Lacks the dimethylphenyl group but shares the indole and thiazolidinone moieties.
3-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-1,3-thiazolidin-4-one: Similar structure but with different substitution patterns.
Uniqueness
3-[(2,4-dimethylphenyl)methyl]-2-(1H-indol-3-yl)-1,3-thiazolidin-4-one is unique due to the presence of both the dimethylphenyl and indole groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
86427-41-0 |
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Molecular Formula |
C20H20N2OS |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-[(2,4-dimethylphenyl)methyl]-2-(1H-indol-3-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2OS/c1-13-7-8-15(14(2)9-13)11-22-19(23)12-24-20(22)17-10-21-18-6-4-3-5-16(17)18/h3-10,20-21H,11-12H2,1-2H3 |
InChI Key |
CDWNKXZSLWXELA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C(SCC2=O)C3=CNC4=CC=CC=C43)C |
Origin of Product |
United States |
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